molecular formula C12H14N2O2 B1405426 Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1400766-07-5

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405426
CAS No.: 1400766-07-5
M. Wt: 218.25 g/mol
InChI Key: SOBNLPXYIXURNV-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and material science. The compound’s unique structure makes it a valuable scaffold for the synthesis of various derivatives with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBNLPXYIXURNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate

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